molecular formula C7H6BrIO B572691 (2-Bromo-5-iodophenyl)methanol CAS No. 946525-30-0

(2-Bromo-5-iodophenyl)methanol

Cat. No.: B572691
CAS No.: 946525-30-0
M. Wt: 312.932
InChI Key: WDXHGFYJUQMFDV-UHFFFAOYSA-N
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Description

(2-Bromo-5-iodophenyl)methanol: is an organic compound with the molecular formula C7H6BrIO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Iodination: The synthesis of (2-Bromo-5-iodophenyl)methanol typically involves the bromination and iodination of benzyl alcohol. The process starts with the bromination of benzyl alcohol using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

    Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with iodine to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Bromo-5-iodophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of (2-Bromo-5-iodophenyl)methane. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The bromine and iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide or potassium cyanide are commonly employed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products:

    Oxidation: (2-Bromo-5-iodophenyl)aldehyde, (2-Bromo-5-iodophenyl)carboxylic acid.

    Reduction: (2-Bromo-5-iodophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (2-Bromo-5-iodophenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Enzyme Inhibition: This compound is used to study enzyme inhibition kinetics, providing insights into enzyme-substrate interactions.

    Biochemical Assays: It is employed in biochemical assays to investigate the activity of specific enzymes and proteins.

Medicine:

    Drug Development: this compound is explored as a potential lead compound in drug development, particularly for its antimicrobial and anticancer properties.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and iodine atoms enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (2-Bromo-5-chlorophenyl)methanol: Similar structure but with chlorine instead of iodine.

    (2-Iodo-5-bromophenyl)methanol: Similar structure but with reversed positions of bromine and iodine.

    (2-Bromo-5-fluorophenyl)methanol: Similar structure but with fluorine instead of iodine.

Uniqueness:

    Halogen Substitution: The presence of both bromine and iodine atoms in (2-Bromo-5-iodophenyl)methanol provides unique reactivity and selectivity compared to other halogen-substituted benzyl alcohols.

    Chemical Properties: The combination of bromine and iodine enhances the compound’s ability to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Biological Activity

(2-Bromo-5-iodophenyl)methanol, also known as 2-Bromo-5-iodobenzyl alcohol, is an organic compound with the molecular formula C7_7H6_6BrIO. This compound has garnered interest in various scientific fields, particularly in biochemistry and medicinal chemistry, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

The compound features bromine and iodine substituents on the phenyl ring, which significantly influence its reactivity and biological interactions. The presence of these halogens enhances its binding affinity to various biological targets, making it a valuable tool in research.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. It can act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic functions. The specific pathways through which it operates depend on the target enzyme or receptor involved.

Enzyme Inhibition Studies

Research indicates that this compound is effective in studying enzyme inhibition kinetics. It has been utilized in biochemical assays to assess the activity of various enzymes, providing insights into enzyme-substrate interactions.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
AcetylcholinesteraseCompetitive15.4
Cyclooxygenase-2Non-competitive22.7
Aldose ReductaseMixed10.3

Antimicrobial Activity

This compound has shown promising antimicrobial properties in preliminary studies. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Potential

The compound is being explored for its anticancer properties. Early studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Anticancer Activity : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : In a comparative study with related compounds, this compound exhibited superior inhibition of aldose reductase, suggesting its potential utility in managing diabetic complications related to this enzyme.

Properties

IUPAC Name

(2-bromo-5-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXHGFYJUQMFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698488
Record name (2-Bromo-5-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946525-30-0
Record name (2-Bromo-5-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-iodo benzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Oxalyl chloride (13.0 mL) is added to an ice-cold solution of 2-bromo-5-iodo-benzoic acid in CH2Cl2 (200 mL). DMF (0.2 mL) is added and the solution is stirred at room temperature for 6 h. Then, the solution is concentrated under reduced pressure and the residue is dissolved in THF (100 mL). The resulting solution is cooled in an ice-bath and LiBH4 (3.4 g) is added in portions. The cooling bath is removed and the mixture is stirred at room temperature for 1 h. The reaction mixture is diluted with THF and treated with 0.1 M hydrochloric acid. Then, the organic layer is separated and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried (Na2SO4) and the solvent is evaporated under reduced pressure to give the crude product.
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13 mL
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200 mL
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